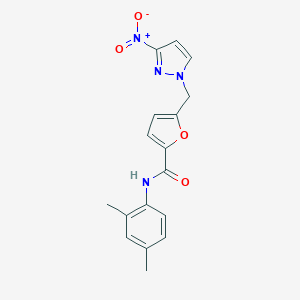![molecular formula C15H17BrN4O3 B213836 1-[(4-bromo-1-ethyl-1H-pyrazol-5-yl)carbonyl]-4-(2-furoyl)piperazine](/img/structure/B213836.png)
1-[(4-bromo-1-ethyl-1H-pyrazol-5-yl)carbonyl]-4-(2-furoyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(4-bromo-1-ethyl-1H-pyrazol-5-yl)carbonyl]-4-(2-furoyl)piperazine is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties.
Mecanismo De Acción
The mechanism of action of 1-[(4-bromo-1-ethyl-1H-pyrazol-5-yl)carbonyl]-4-(2-furoyl)piperazine is not fully understood. However, studies suggest that it exerts its pharmacological effects by inhibiting various enzymes and signaling pathways involved in inflammation, pain, and cell proliferation.
Biochemical and Physiological Effects:
Studies have shown that 1-[(4-bromo-1-ethyl-1H-pyrazol-5-yl)carbonyl]-4-(2-furoyl)piperazine has significant anti-inflammatory and analgesic effects. It has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activity of cyclooxygenase enzymes. Additionally, this compound has been shown to induce apoptosis in cancer cells and inhibit cell proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-[(4-bromo-1-ethyl-1H-pyrazol-5-yl)carbonyl]-4-(2-furoyl)piperazine in lab experiments is its potential as a therapeutic agent for various diseases. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use as a therapeutic agent.
Direcciones Futuras
There are several future directions for the research on 1-[(4-bromo-1-ethyl-1H-pyrazol-5-yl)carbonyl]-4-(2-furoyl)piperazine. One direction is to further investigate its potential as a therapeutic agent for neurological disorders. Another direction is to explore its potential as an anti-cancer agent and to optimize its use in cancer treatment. Additionally, future research could focus on elucidating the mechanism of action of this compound to optimize its use as a therapeutic agent.
Métodos De Síntesis
The synthesis of 1-[(4-bromo-1-ethyl-1H-pyrazol-5-yl)carbonyl]-4-(2-furoyl)piperazine involves the reaction between 4-bromo-1-ethyl-5-nitro-1H-pyrazole and 2-furoyl chloride in the presence of triethylamine. The resulting compound is then treated with piperazine in the presence of potassium carbonate to yield the final product.
Aplicaciones Científicas De Investigación
1-[(4-bromo-1-ethyl-1H-pyrazol-5-yl)carbonyl]-4-(2-furoyl)piperazine has been extensively studied for its potential pharmacological properties. It has shown promising results as an anti-inflammatory, analgesic, and anti-cancer agent. Studies have also shown that this compound has the potential to be used as a therapeutic agent for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
Nombre del producto |
1-[(4-bromo-1-ethyl-1H-pyrazol-5-yl)carbonyl]-4-(2-furoyl)piperazine |
|---|---|
Fórmula molecular |
C15H17BrN4O3 |
Peso molecular |
381.22 g/mol |
Nombre IUPAC |
[4-(4-bromo-2-ethylpyrazole-3-carbonyl)piperazin-1-yl]-(furan-2-yl)methanone |
InChI |
InChI=1S/C15H17BrN4O3/c1-2-20-13(11(16)10-17-20)15(22)19-7-5-18(6-8-19)14(21)12-4-3-9-23-12/h3-4,9-10H,2,5-8H2,1H3 |
Clave InChI |
UGVCUVDGQFLXBZ-UHFFFAOYSA-N |
SMILES |
CCN1C(=C(C=N1)Br)C(=O)N2CCN(CC2)C(=O)C3=CC=CO3 |
SMILES canónico |
CCN1C(=C(C=N1)Br)C(=O)N2CCN(CC2)C(=O)C3=CC=CO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[(6-Chloro-1,3-benzothiazol-2-yl)amino]-5-oxopentanoic acid](/img/structure/B213753.png)



![N-{4-[acetyl(methyl)amino]phenyl}-4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B213761.png)
![N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-3,4,5-trimethoxybenzamide](/img/structure/B213762.png)
![2,6-dichloro-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]benzamide](/img/structure/B213763.png)






![5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(4-methoxyphenyl)-2-furamide](/img/structure/B213776.png)